molecular formula C15H10BrF3O B1346873 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-23-1

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1346873
M. Wt: 343.14 g/mol
InChI Key: UWWVOIIZMVHEMS-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It might involve multiple steps, each with its own reactants, catalysts, and conditions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It might involve carrying out various reactions and analyzing the products.



Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis and Biological Properties

One of the primary applications of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone and its derivatives is in the synthesis of compounds with significant biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their carbonic anhydrase inhibitory properties. These compounds are of interest as potential drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis due to their ability to inhibit human cytosolic carbonic anhydrase II (hCA II) isozyme (Balaydın et al., 2012).

Antioxidant Activities

The antioxidant properties of bromophenols synthesized from 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone have also been explored. These compounds have shown effective radical scavenging activities, suggesting their potential as antioxidants. Such properties are particularly promising for the development of novel antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Chemical Synthesis and Reactivity

The compound has been utilized in chemical synthesis, demonstrating its versatility in organic chemistry. For example, it has been involved in the preparation of benzofuran derivatives through Lewis acid-catalysed reactions. Such compounds have applications in material science and as intermediates in the synthesis of biologically active molecules (Choi et al., 2007).

Antimicrobial and Antipathogenic Activities

Another significant area of research involves the antimicrobial and antipathogenic activities of thiourea derivatives synthesized from 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone. These derivatives have shown promising results against bacterial cells, especially Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. Such findings highlight the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, both acute (short-term) and chronic (long-term). It might also involve assessing its environmental impact.


Future Directions

Based on all of the above, researchers might suggest future directions for research. This could include potential applications of the compound, or further studies to better understand its properties.


Please note that these are general steps and the specific details would depend on the exact nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry professional or conducting laboratory experiments. Please remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVOIIZMVHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642319
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-23-1
Record name Ethanone, 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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